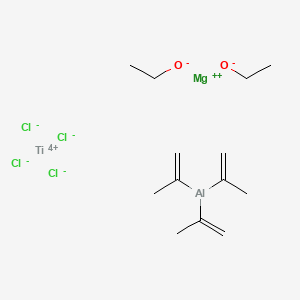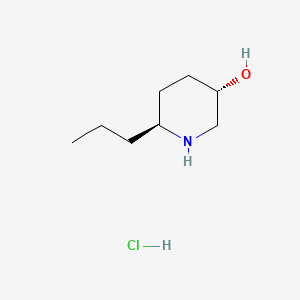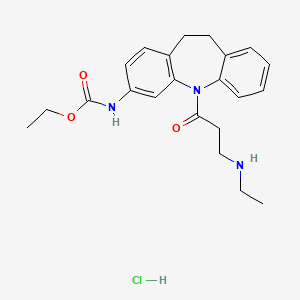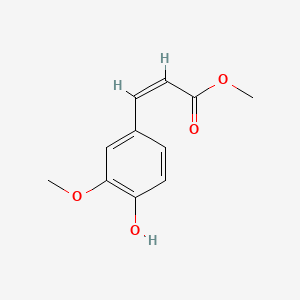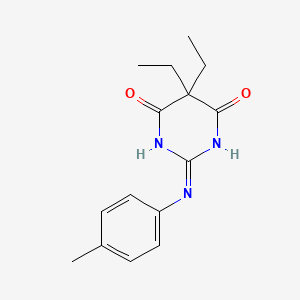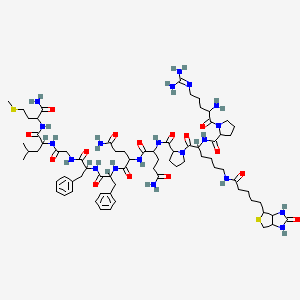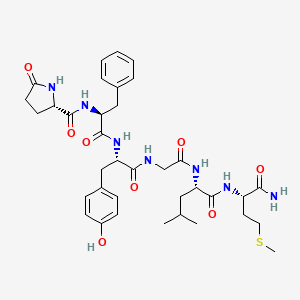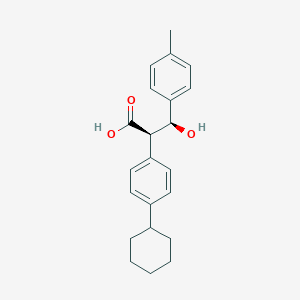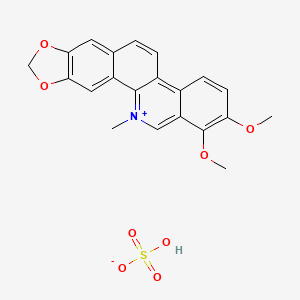
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with phenylenebis(iminocarbonyloxy-2,1-ethanediyl). The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is utilized in various fields:
Chemistry: Used as a monomer in polymerization reactions to create high-performance polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exhibits unique properties such as higher thermal stability and enhanced reactivity. These characteristics make it particularly valuable in applications requiring robust performance under extreme conditions.
Properties
CAS No. |
71520-01-9 |
|---|---|
Molecular Formula |
C20H24N2O8 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[[2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H24N2O8/c1-13(2)17(23)27-9-11-29-19(25)21-15-7-5-6-8-16(15)22-20(26)30-12-10-28-18(24)14(3)4/h5-8H,1,3,9-12H2,2,4H3,(H,21,25)(H,22,26) |
InChI Key |
MHCXRJHMCKOMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1NC(=O)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


